4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine
Description
4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine (CAS: 866018-28-2) is a pyrimidine derivative characterized by a chloro-substituted pyrimidine core linked to a piperazino group bearing a 2,6-dimethylphenyl substituent. Its molecular formula is C₁₆H₂₀ClN₅, with a molecular weight of 317.82 g/mol . The compound’s structure combines a heterocyclic aromatic ring with a piperazine moiety, a design often employed in medicinal chemistry to modulate pharmacokinetic properties and target receptor interactions.
Properties
IUPAC Name |
4-chloro-6-[4-(2,6-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-4-3-5-12(2)15(11)22-8-6-21(7-9-22)14-10-13(17)19-16(18)20-14/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXRMVMDMVKEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine, identified by its CAS number 866018-28-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives and exhibits properties that may be beneficial in treating various diseases, particularly cancer.
The molecular formula of this compound is C16H20ClN5, with a molar mass of 317.82 g/mol. The structure includes a piperazine moiety and a chlorinated pyrimidine core, which are critical for its biological activity.
Research indicates that compounds similar to this compound may function as potent apoptosis inducers. The mechanism often involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For instance, studies on related compounds have shown that they can effectively penetrate the blood-brain barrier and induce apoptosis in cancer cells at low concentrations (EC50 values in the nanomolar range) .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. Notably, it has shown promising results against several cancer cell lines, including breast cancer models (MX-1). Its effectiveness is attributed to its ability to induce apoptosis and inhibit tumor growth.
Case Studies
- Apoptosis Induction : In a study focusing on structure-activity relationships (SAR), derivatives of pyrimidine compounds were tested for their ability to induce apoptosis in cancer cell lines. The lead compound exhibited an EC50 of 2 nM, indicating high potency .
- Xenograft Models : In mouse xenograft models, similar compounds demonstrated significant tumor reduction when administered at therapeutic doses. This suggests that this compound could have comparable efficacy in preclinical settings.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molar Mass | EC50 (nM) | Mechanism |
|---|---|---|---|---|
| This compound | 866018-28-2 | 317.82 g/mol | TBD | Apoptosis inducer |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | TBD | TBD | 2 nM | Apoptosis inducer |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | TBD | TBD | TBD | Apoptosis inducer |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Introduction of ethoxycarbonyl or 2,4-difluorobenzyl groups (as in compound 4c from ) increases molecular weight and polarity, likely improving solubility but reducing membrane permeability .
Impact of Halogenation :
- The chloro substituent at position 4 of the pyrimidine ring is conserved across analogs, suggesting its critical role in stabilizing the aromatic system or participating in halogen bonding.
- Fluorine atoms in compound 4c (e.g., 2,4-difluorobenzyl) may enhance metabolic stability via reduced oxidative susceptibility .
Pharmacological Implications (Inferred from Structural Data)
- Target Selectivity : The 2,6-dimethylphenyl substitution may favor interactions with hydrophobic pockets in enzymes or receptors, distinguishing it from analogs with ortho-substituted phenyl groups.
- Synthetic Accessibility : Compounds like 5a (), synthesized via alkaline hydrolysis, highlight the versatility of pyrimidine intermediates for derivatization, though the target compound’s synthesis route remains undocumented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
